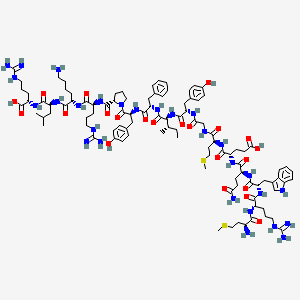![molecular formula C19H16N4O5 B10818947 7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;hydrate](/img/structure/B10818947.png)
7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD 90780 (hydrate) is a chemical compound known for its role as an inhibitor of the interaction between nerve growth factor (NGF) and the p75 nerve growth factor receptor (NGFR). This compound has a molecular formula of C19H14N4O4 • XH2O and a molecular weight of 362.3. It is a crystalline solid with a purity of ≥98% .
Métodos De Preparación
The synthesis of PD 90780 (hydrate) involves several steps, including the formation of the pyrazolo[5,1-b]quinazoline core structure. The synthetic route typically starts with the preparation of the benzoylamino precursor, followed by cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the desired product formation .
Industrial production methods for PD 90780 (hydrate) are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
PD 90780 (hydrate) primarily undergoes reactions that involve its functional groups, such as the benzoylamino and carboxylic acid moieties. Common types of reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoylamino group.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The aromatic rings in PD 90780 (hydrate) can participate in electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
PD 90780 (hydrate) has several scientific research applications, particularly in the fields of neuroscience, cell biology, and pharmacology. Some of its key applications include:
Neuroscience: As an inhibitor of NGF-p75 NGFR interactions, PD 90780 (hydrate) is used to study the role of nerve growth factor in neuronal differentiation and survival. .
Cell Biology: The compound is utilized to investigate cell signaling mechanisms, particularly those involving growth factor receptors. .
Pharmacology: PD 90780 (hydrate) is employed in drug discovery and development, especially for conditions related to nerve damage and neurodegeneration. .
Mecanismo De Acción
PD 90780 (hydrate) exerts its effects by binding to nerve growth factor, thereby inhibiting its interaction with the p75 nerve growth factor receptor. This inhibition prevents the downstream signaling events that are typically triggered by NGF binding to p75 NGFR. The molecular targets involved include the extracellular domain of p75 NGFR and the full-length human p75 NGFR expressed in cells .
The compound’s mechanism of action involves the disruption of NGF-dependent differentiation of PC12 cells, which is a model system used to study neuronal differentiation. By inhibiting NGF binding, PD 90780 (hydrate) effectively blocks the signaling pathways that promote neuronal growth and survival .
Comparación Con Compuestos Similares
PD 90780 (hydrate) can be compared with other inhibitors of NGF-p75 NGFR interactions. Some similar compounds include:
Ro 08-2750: Another inhibitor of NGF binding to p75 NGFR, but with different binding affinities and efficacy profiles.
PD 90780 (hydrate) is unique in its specific binding affinity and inhibitory potency, making it a valuable tool for studying NGF-p75 NGFR interactions and their implications in neurobiology and pharmacology .
Propiedades
Fórmula molecular |
C19H16N4O5 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C19H14N4O4.H2O/c1-22-15-8-7-12(20-17(24)11-5-3-2-4-6-11)9-13(15)18(25)23-16(22)10-14(21-23)19(26)27;/h2-10H,1H3,(H,20,24)(H,26,27);1H2 |
Clave InChI |
CPXCLWYHBRAPEA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N4C1=CC(=N4)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



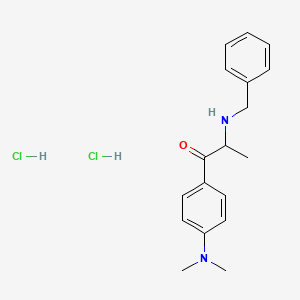
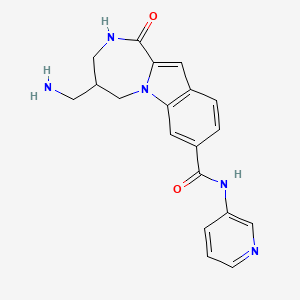
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-(morpholin-3-ylmethoxy)-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride](/img/structure/B10818881.png)
![3-[4-[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxycyclohexyl]piperazin-2-one](/img/structure/B10818888.png)
![4-({4-[(2-acetylphenyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl}amino)-3-bromo-N-propylbenzamide](/img/structure/B10818891.png)


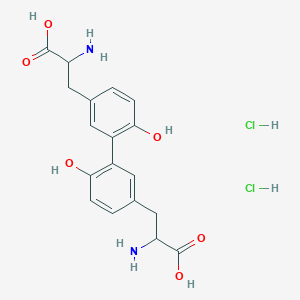
![1-[3-[N-(dimethylamino)-C-ethylcarbonimidoyl]-2-hydroxy-1H-indol-5-yl]ethanone](/img/structure/B10818927.png)
![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide](/img/structure/B10818934.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride](/img/structure/B10818939.png)
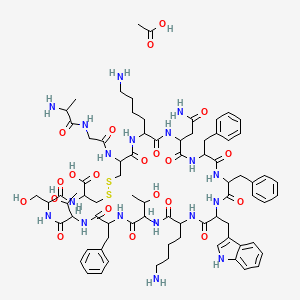
![[(Z,2S,3R)-2-amino-3-hydroxyoctadec-14-enyl] dihydrogen phosphate](/img/structure/B10818955.png)
